molecular formula C21H22N6O B2508086 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide CAS No. 1421586-45-9

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide

Cat. No.: B2508086
CAS No.: 1421586-45-9
M. Wt: 374.448
InChI Key: QQOZTGJKJKHWFR-ZHACJKMWSA-N
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Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its complex structure, which includes a pyrimidine ring, a pyridine ring, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide is a complex organic compound known for its diverse biological activities. This compound is part of the pyrimidine derivatives class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target pathways, and relevant case studies.

The chemical structure of this compound can be described as follows:

PropertyValue
Molecular Formula C23H22N6O
Molecular Weight 398.5 g/mol
CAS Number 1421485-45-1

The primary mechanism of action for this compound involves the inhibition of key enzymes and proteins involved in cellular processes. Notably, it has been shown to inhibit:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition leads to reduced levels of tetrahydrofolate, subsequently decreasing the synthesis of nucleic acids necessary for cell division.
  • Tyrosine Kinase Abl : The compound also exhibits activity against the Abl kinase, which is implicated in various cancers, particularly chronic myeloid leukemia (CML).
  • MAP Kinases : These are involved in signaling pathways that regulate cell growth and differentiation, making them significant targets in cancer therapy.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties through its action on DHFR and other kinases. Studies have shown that compounds targeting these pathways can reduce tumor growth in various cancer models.

Antimicrobial Activity

Additionally, this compound has been evaluated for antimicrobial properties. Similar pyrimidine derivatives have shown selective antibacterial activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The exact mechanism involves disrupting bacterial DNA synthesis pathways .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the efficacy of several pyrimidine derivatives, including this compound, against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent.
  • Antimicrobial Evaluation : Another research focused on a series of pyridine derivatives that included similar structures to this compound. The study reported a minimum inhibitory concentration (MIC) of 0.41 µg/mL against Micrococcus luteus, indicating strong antibacterial activity .

Properties

IUPAC Name

(E)-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-16-25-19(15-20(26-16)27-18-9-5-6-12-22-18)23-13-14-24-21(28)11-10-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,24,28)(H2,22,23,25,26,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOZTGJKJKHWFR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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